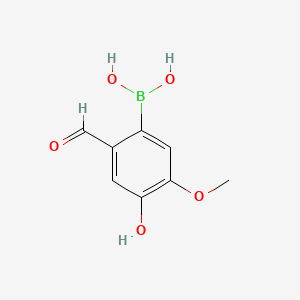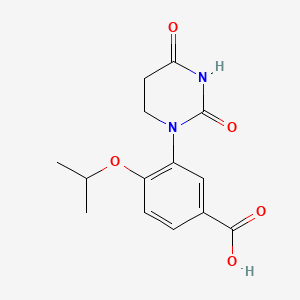![molecular formula C9H9F6NO4 B13483559 2,2,2-trifluoroacetic acid;(1R,3S,5R,6R)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B13483559.png)
2,2,2-trifluoroacetic acid;(1R,3S,5R,6R)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2-Trifluoroacetic acid;(1R,3S,5R,6R)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid is a compound that combines the properties of trifluoroacetic acid and a bicyclic azabicyclohexane derivative. Trifluoroacetic acid is a strong organic monocarboxylic acid known for its high acidity and is widely used in organic and inorganic chemistry . The azabicyclohexane derivative adds unique structural and chemical properties to the compound, making it of interest in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoroacetic acid typically involves the electrochemical fluorination of acetyl chloride or acetic anhydride, followed by hydrolysis . The reaction can be represented as follows:
CH3COCl+4HF→CF3COF+3H2+H++Cl−
This process results in the formation of trifluoroacetyl fluoride, which is then hydrolyzed to produce trifluoroacetic acid.
Industrial Production Methods
Industrial production of trifluoroacetic acid follows similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The process involves the use of specialized equipment to handle the highly reactive and corrosive nature of the intermediates and final product .
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoroacetic acid undergoes various chemical reactions, including:
Oxidation: Trifluoroacetic acid can be oxidized to produce trifluoromethanol and other derivatives.
Reduction: Reduction reactions can convert trifluoroacetic acid to trifluoroethanol.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include trifluoromethanol, trifluoroethanol, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
2,2,2-Trifluoroacetic acid and its derivatives have numerous applications in scientific research:
Chemistry: Used as a strong acid catalyst in organic synthesis and as a solvent for various reactions.
Biology: Employed in protein sequencing and peptide synthesis due to its ability to cleave peptide bonds.
Medicine: Investigated for its potential use in drug development and as a reagent in pharmaceutical synthesis.
Industry: Utilized in the production of agrochemicals, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,2,2-trifluoroacetic acid involves its strong acidity, which allows it to donate protons readily and participate in various acid-base reactions. The trifluoromethyl group exerts an inductive effect, increasing the acidity of the carboxylic acid group and facilitating the cleavage of bonds in organic molecules . The azabicyclohexane derivative adds unique structural features that can interact with specific molecular targets and pathways, enhancing the compound’s reactivity and specificity in certain applications .
Comparison with Similar Compounds
Similar Compounds
Acetic Acid: A less acidic analog of trifluoroacetic acid, commonly used in organic synthesis.
Trifluoroethanol: A related compound with similar trifluoromethyl groups but different functional properties.
Trifluoromethanesulfonic Acid: Another strong acid with trifluoromethyl groups, used in similar applications but with different reactivity.
Uniqueness
2,2,2-Trifluoroacetic acid is unique due to its combination of high acidity and the presence of the trifluoromethyl group, which enhances its reactivity and stability. The azabicyclohexane derivative further adds to its uniqueness by providing additional structural and chemical properties that are not found in other similar compounds .
Properties
Molecular Formula |
C9H9F6NO4 |
|---|---|
Molecular Weight |
309.16 g/mol |
IUPAC Name |
2,2,2-trifluoroacetic acid;(1R,3S,5R,6R)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid |
InChI |
InChI=1S/C7H8F3NO2.C2HF3O2/c8-7(9,10)4-2-1-3(6(12)13)11-5(2)4;3-2(4,5)1(6)7/h2-5,11H,1H2,(H,12,13);(H,6,7)/t2-,3+,4-,5-;/m1./s1 |
InChI Key |
LWCDEQRLJSGGSI-BZWNWTOPSA-N |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@@H]2N[C@@H]1C(=O)O)C(F)(F)F.C(=O)(C(F)(F)F)O |
Canonical SMILES |
C1C2C(C2NC1C(=O)O)C(F)(F)F.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


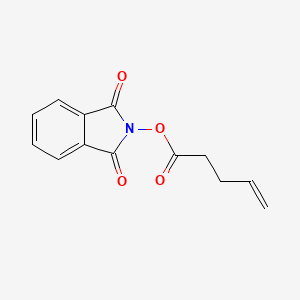
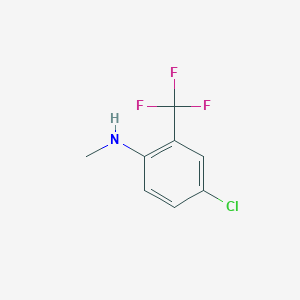

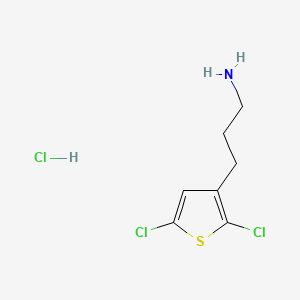
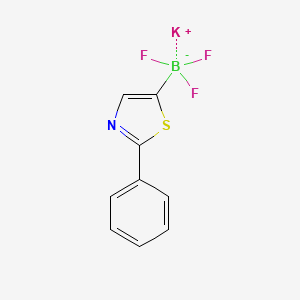
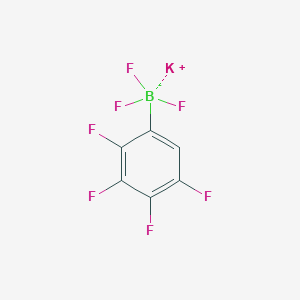
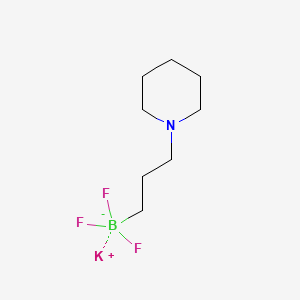
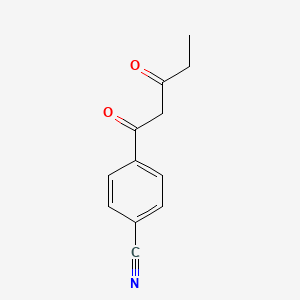
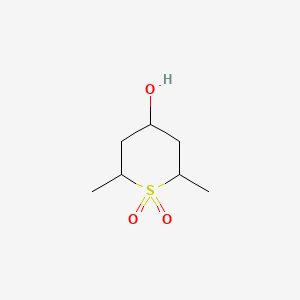
![Ethyl 3-butyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13483560.png)


